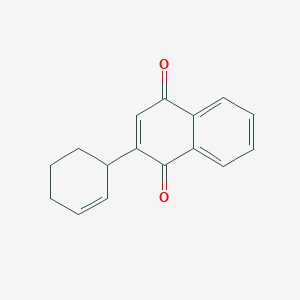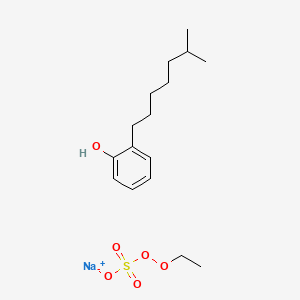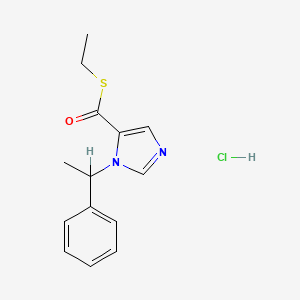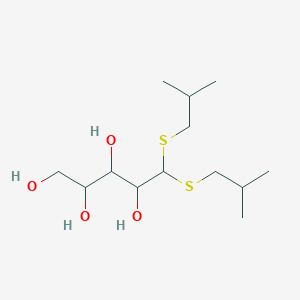
5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol is an organic compound characterized by the presence of multiple hydroxyl groups and sulfanyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol typically involves the reaction of a pentane derivative with 2-methylpropylsulfanyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of sulfanyl-substituted derivatives .
Scientific Research Applications
5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies on the molecular targets and pathways are available in scientific literature .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(butylsulfanyl)pentane-1,2,3,4-tetrol
- 5,5-Bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
Uniqueness
5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol is unique due to the presence of 2-methylpropylsulfanyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66290-78-6 |
|---|---|
Molecular Formula |
C13H28O4S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
5,5-bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H28O4S2/c1-8(2)6-18-13(19-7-9(3)4)12(17)11(16)10(15)5-14/h8-17H,5-7H2,1-4H3 |
InChI Key |
VQNFWPLZQHASHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(C(C(C(CO)O)O)O)SCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



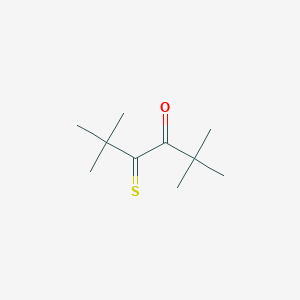

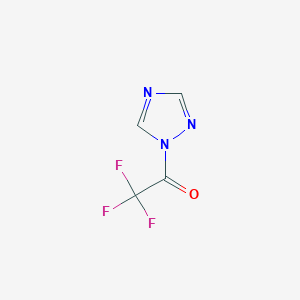
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)


![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
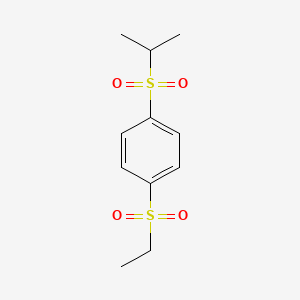
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
